molecular formula C9H7IN2 B11847423 6-Iodo-2-methylquinoxaline

6-Iodo-2-methylquinoxaline

Cat. No.: B11847423
M. Wt: 270.07 g/mol
InChI Key: IDRJEBVNQWTTMV-UHFFFAOYSA-N
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Description

6-Iodo-2-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7IN2. It is a derivative of quinoxaline, where an iodine atom is substituted at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylquinoxaline typically involves the iodination of 2-methylquinoxaline. One common method is the reaction of 2-methylquinoxaline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2-methylquinoxaline, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

6-Iodo-2-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The iodine atom and the quinoxaline ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the iodine substitution and has different reactivity and applications.

    6-Bromo-2-methylquinoxaline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    6-Chloro-2-methylquinoxaline:

Uniqueness

6-Iodo-2-methylquinoxaline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-iodo-2-methylquinoxaline

InChI

InChI=1S/C9H7IN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3

InChI Key

IDRJEBVNQWTTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)I

Origin of Product

United States

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